1-ethyl-1H-indol-6-amine
Overview
Description
“1-ethyl-1H-indol-6-amine” belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of “1-ethyl-1H-indol-6-amine” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Cancer Treatment
“1-ethyl-1H-indol-6-amine” derivatives have been studied for their potential in treating various types of cancer. The indole moiety is a significant structure in natural products and drugs, playing a crucial role in cell biology. These compounds have shown promise in targeting cancer cells, offering new avenues for therapy .
Antimicrobial Activity
Research has indicated that indole derivatives, including “1-ethyl-1H-indol-6-amine,” exhibit antimicrobial properties. These compounds can be effective against a range of microbes, providing a basis for developing new antibiotics and antiseptic agents .
Neurological Disorders
Indole derivatives are also being explored for their applications in treating neurological disorders. The structural similarity to tryptophan, an essential amino acid and precursor to serotonin, suggests potential benefits in modulating neurotransmitter systems and treating conditions like depression and anxiety .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for treating inflammatory diseases. By modulating the body’s inflammatory response, these compounds could lead to new treatments for conditions such as arthritis and asthma .
Antiviral Agents
“1-ethyl-1H-indol-6-amine” and its derivatives have shown antiviral activities. They have been reported to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus, which could lead to the development of new antiviral drugs .
Biotechnological Production
Indole derivatives are gaining attention in biotechnological applications for industrial purposes. For example, certain substituted indoles have been found effective in destroying persister cells of bacteria like E. coli, P. aeruginosa, and S. aureus by damaging their membranes, which could be beneficial in treating persistent infections .
Future Directions
Indoles, both natural and synthetic, exhibit wide-ranging biological activity . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
1-Ethyl-1H-indol-6-amine, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by 1-ethyl-1H-indol-6-amine would depend on its specific target(s).
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in amino acid metabolism.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A , indicating potential antiviral effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
properties
IUPAC Name |
1-ethylindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUYIXJXAQMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681836-77-1 | |
Record name | 1-ethyl-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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